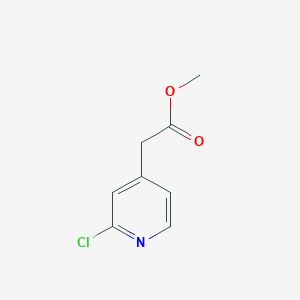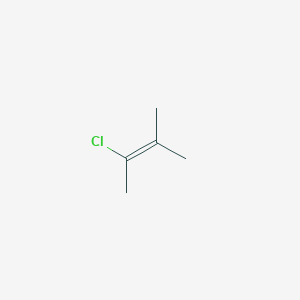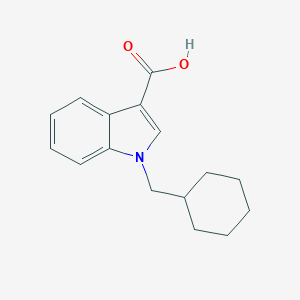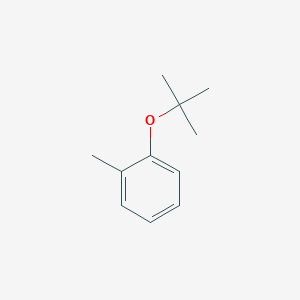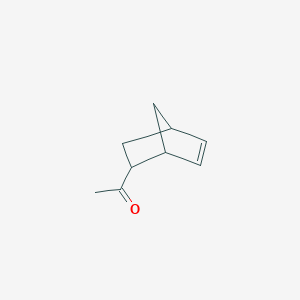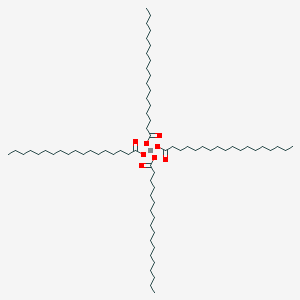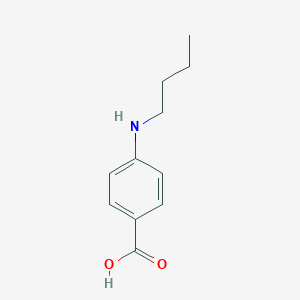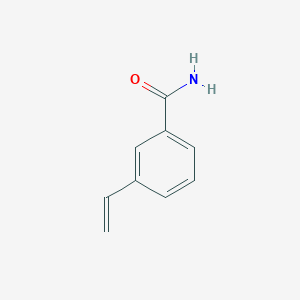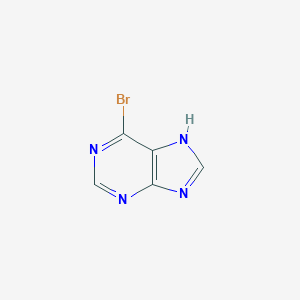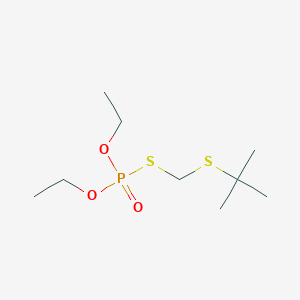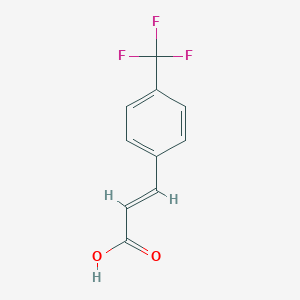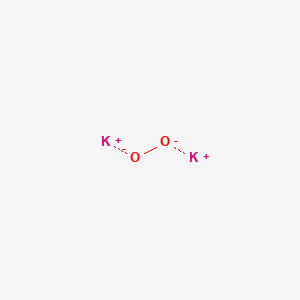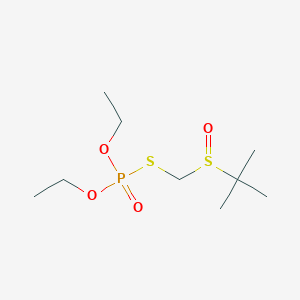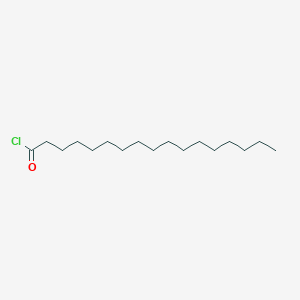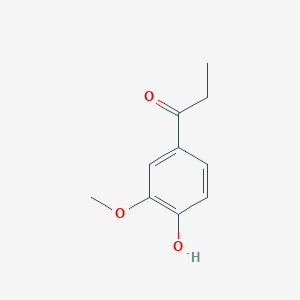
1-(4-羟基-3-甲氧基苯基)丙酮
描述
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one is a compound that can be associated with a variety of chemical and biological properties. It is structurally related to chalcones, which are known for their diverse range of biological activities. The compound features a hydroxy group and a methoxy group on the phenyl ring, which can influence its chemical behavior and reactivity .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate aldehydes and ketones. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a related compound, has been synthesized from eugenol using the hydroboration reaction, which suggests that similar methods could be applied to synthesize 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one . Additionally, the synthesis of various analogs with different substituents on the phenyl ring has been reported, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction. These compounds often crystallize in the monoclinic system and exhibit intramolecular interactions like hydrogen bonding, which can stabilize the molecular structure . The presence of substituents on the phenyl ring can lead to different packing motifs and crystallographic parameters .
Chemical Reactions Analysis
Compounds with the 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one structure can undergo various chemical reactions. For example, the polarographic behavior of related chalcone analogs indicates that they can be reduced electrochemically, with the reduction process being influenced by the pH of the solution . Furthermore, the presence of reactive functional groups such as the carbonyl group and the ethylenic linkage in chalcones allows for a range of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one and its analogs can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques help identify functional groups and provide insights into the compound's purity and structure . The optical properties, such as refractive index and second harmonic generation efficiency, are also of interest for materials science applications . Additionally, the antimicrobial and antiradical activities of these compounds have been evaluated, demonstrating their potential in pharmaceutical applications .
科学研究应用
抗菌活性
1-(4-羟基-3-甲氧基苯基)丙酮已被用于合成具有显著抗菌活性的各种化合物。例如,一项研究从2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)乙酮合成了新化合物,展示了显著的抗菌活性(Nagamani, Anjaiah, Praveen, & Jalapathi, 2018)。另一项研究制备了一系列同系列的(3-烷氧甲基-4-羟基苯基)丙酮,展示了它们的抗菌和抗氧化活性,尽管与某些β受体阻滞剂相比,这些活性较低(Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020)。
抗癌活性
该化合物还与潜在的抗癌应用有关。一项研究从白蔹木的木材中分离出一种新的酚类化合物,对肿瘤细胞系表现出强烈的细胞毒性,表明具有潜在的抗癌活性(Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011)。
其他应用
该化合物还在各种其他科学背景下被使用。例如,它已被用于合成不同化合物进行分析研究,比如在查尔酮类似物的极谱行为(Butkiewicz, 1972)和天然1,3-二芳基丙烷的结构确认(Almeida, Fraiz, & Braz-Filho, 1999)。
安全和危害
This compound is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXENQFSMMBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075057 | |
| Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one | |
CAS RN |
1835-14-9 | |
| Record name | Propiovanillone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiovanillone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1835-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1835-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIOVANILLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6B3PL2HRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


